molecular formula C12H18O6 B2903423 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one CAS No. 14440-56-3; 7306-64-1

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B2903423
CAS No.: 14440-56-3; 7306-64-1
M. Wt: 258.27
InChI Key: OFZPAXSEAVOAKB-UHFFFAOYSA-N
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Description

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of L-gulonolactone and is characterized by its unique isopropylidene protective groups. It plays a significant role in the study of carbohydrate chemistry, particularly in the synthesis and analysis of complex sugars and glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of L-gulonolactone with isopropylidene groups. This is achieved through the reaction of L-gulonolactone with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a protected intermediate in carbohydrate synthesis. The isopropylidene groups protect the hydroxyl groups of L-gulonolactone, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in glycan synthesis and modification .

Comparison with Similar Compounds

Uniqueness: 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides selective reactivity in synthetic applications. This selectivity makes it a valuable intermediate in the synthesis of complex glycans and glycoconjugates .

Properties

CAS No.

14440-56-3; 7306-64-1

Molecular Formula

C12H18O6

Molecular Weight

258.27

IUPAC Name

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3

InChI Key

OFZPAXSEAVOAKB-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

L-Gulonolactone is treated with acetone and dimethylpropane to give the lactone, 2,3:5,6-di-O-isopropylidene-L-gulonolactone.
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Synthesis routes and methods II

Procedure details

m.p. 155° C. (from ethyl acetate) [α]D20 -76.6° (c, 1.99 in CHCl3), was prepared from L-gulonolactone in 85% yield as previously described by Fleet in copending application Ser. No. 249,153, filed Sept. 26, 1988. According to this method, the title compound is synthesized by treatment of L-gulonolactone with acetone and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid under dry nitrogen for 36 hours (h) followed by stirring with an excess of sodium bicarbonate, removing the solvent under reduced pressure, dissolving the residue in dichloromethane, washing with water, drying the organic extracts (MgSO4), removing the solvent under reduced pressure and recrystallizing from ethyl acetate to give a white crystalline solid.
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Yield
85%

Synthesis routes and methods III

Procedure details

L-Gulonolactone (20.00 g, 112.3 mmol) was stirred with acetone (160 ml), 2,2-dimethoxypropane (40 ml) and a catalytic amount of p-toluenesulphonic acid under dry nitrogen for 36 h when t.l.c. (ethyl acetate) revealed no starting material (Rf 0.0) and one product (Rf 0.9). The reaction mixture was stirred with an excess of sodium bicarbonate and the solvent removed under reduced pressure. The residue was dissolved in dichloromethane (200 ml) and washed with water (3×200 ml). The organic extracts were dried (magnesium sulphate) and the solvent removed under reduced pressure to give a solid which was recrystallized from ethyl acetate to yield 2,3:5,6-di-O-isopropylidene-L-gulonolactone, (22.89 g, 79%), m.p. 151°-153° C. [α]D20 +68.4° (c, 1 in acetone) [lit. m.p. 153°-154° C. [α]D20 +91.5°]. δC (CDCl3), 173.3 (s, C-1), 114.7 (s), 110.5 (s), 80.9, 76.0, 75.7 and 75.2 (4×d, C-2, C-3, C-4 and C-5), 65.1 (d, C-6), 26.5 (q), 25.7 (q), 25.0 (q).
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